

# An In-depth Technical Guide to 2-Pyrazinylmethanol: Molecular Structure, Properties, and Synthesis

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## Compound of Interest

Compound Name: **2-Pyrazinylmethanol**

Cat. No.: **B1266325**

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## Abstract

This technical guide provides a comprehensive overview of **2-Pyrazinylmethanol**, a heterocyclic alcohol of interest in various chemical and pharmaceutical research areas. The document details its molecular structure, IUPAC nomenclature, and key physicochemical properties. A detailed experimental protocol for its synthesis via the reduction of methyl pyrazine-2-carboxylate is provided, along with purification methods. Spectroscopic data, including predicted <sup>1</sup>H and <sup>13</sup>C NMR, and a discussion of its infrared spectrum are presented. While specific signaling pathways involving **2-Pyrazinylmethanol** are not extensively documented, this guide discusses the general biological activities of pyrazine derivatives, providing context for its potential pharmacological relevance.

## Molecular Structure and IUPAC Name

**2-Pyrazinylmethanol** is a substituted pyrazine, which is a six-membered aromatic heterocyclic compound containing two nitrogen atoms at positions 1 and 4. In **2-Pyrazinylmethanol**, a hydroxymethyl group is attached to the carbon atom at position 2 of the pyrazine ring.

The most common and preferred IUPAC name for this compound is (pyrazin-2-yl)methanol.<sup>[1]</sup> Other acceptable IUPAC names include 2-Pyrazinemethanol.<sup>[2]</sup> It is also commonly referred to

as 2-(hydroxymethyl)pyrazine.[2][3]

The molecular structure can be represented by the SMILES string OCC1=NC=CN=C1 and the InChIKey LFCWHDGQCWJKCG-UHFFFAOYSA-N.[1]

Diagram 1: Molecular Structure of (pyrazin-2-yl)methanol

Caption: 2D representation of the (pyrazin-2-yl)methanol molecule.

## Physicochemical Properties

A summary of the key physicochemical properties of (pyrazin-2-yl)methanol is presented in Table 1. This data is essential for its handling, storage, and application in experimental settings.

Table 1: Physicochemical Properties of (pyrazin-2-yl)methanol

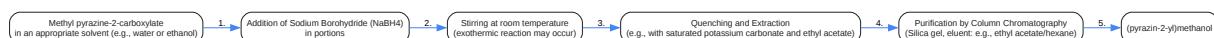
Property	Value	Reference(s)
Molecular Formula	<chem>C5H6N2O</chem>	[2][4]
Molecular Weight	110.11 g/mol	[3][4]
CAS Number	6705-33-5	[2][4]
Appearance	White to light yellow powder or lump	[5]
Melting Point	32-34 °C	[4]
Boiling Point	231.9 °C at 760 mmHg	[4]
Density	1.227 g/cm³	[4]
Flash Point	94.1 °C	[4]
pKa	13.48 ± 0.10 (Predicted)	[5]
LogP	-0.181 (Estimated)	[5]
SMILES	<chem>OCC1=NC=CN=C1</chem>	[1][3]
InChIKey	<chem>LFCWHDGQCWJKCG-UHFFFAOYSA-N</chem>	[1]

# Experimental Protocols

## Synthesis of (pyrazin-2-yl)methanol

A common and effective method for the synthesis of (pyrazin-2-yl)methanol is the reduction of a pyrazine-2-carboxylate ester, such as methyl pyrazine-2-carboxylate, using a suitable reducing agent like sodium borohydride.

Diagram 2: Synthesis Workflow for (pyrazin-2-yl)methanol



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Caption: General workflow for the synthesis of (pyrazin-2-yl)methanol.

### Detailed Protocol:

- Materials:
  - Methyl pyrazine-2-carboxylate
  - Sodium borohydride (NaBH4)
  - Water (distilled or deionized)
  - Ethanol
  - Saturated aqueous potassium carbonate solution
  - Ethyl acetate
  - Dichloromethane
  - Anhydrous sodium sulfate or magnesium sulfate
  - Silica gel for column chromatography

- Hexane
- Procedure:
  - Dissolve methyl pyrazine-2-carboxylate (1.0 eq) in water or ethanol in a round-bottom flask equipped with a magnetic stirrer.
  - Cool the solution in an ice bath.
  - Slowly add sodium borohydride (approx. 2.0-3.0 eq) in small portions to the stirred solution. An exothermic reaction may be observed.
  - After the addition is complete, remove the ice bath and continue stirring at room temperature for 30 minutes to 1 hour.
  - Monitor the reaction progress by Thin Layer Chromatography (TLC).
  - Upon completion, carefully add saturated aqueous potassium carbonate solution to the reaction mixture.
  - Extract the aqueous mixture multiple times with an organic solvent such as ethyl acetate or dichloromethane.
  - Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

## Purification

The crude (pyrazin-2-yl)methanol can be purified by column chromatography on silica gel.

- Stationary Phase: Silica gel (60-120 mesh or 230-400 mesh).
- Mobile Phase (Eluent): A gradient of ethyl acetate in hexane is typically effective. The polarity can be adjusted based on TLC analysis.
- Procedure:
  - Prepare a slurry of silica gel in hexane and pack it into a chromatography column.

- Dissolve the crude product in a minimal amount of dichloromethane or the eluent mixture.
- Load the sample onto the top of the silica gel column.
- Elute the column with the chosen solvent system, collecting fractions.
- Monitor the fractions by TLC to identify those containing the pure product.
- Combine the pure fractions and evaporate the solvent under reduced pressure to yield purified (pyrazin-2-yl)methanol as a white to light yellow solid.

## Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of (pyrazin-2-yl)methanol.

Table 2: Predicted NMR Spectroscopic Data for (pyrazin-2-yl)methanol

Nucleus	Predicted Chemical Shift ( $\delta$ , ppm)	Multiplicity	Assignment
$^1\text{H}$ NMR	8.71	s	H-3
	8.54	d	H-5, H-6
	5.57	br s	-OH
	4.65	s	-CH <sub>2</sub> -
$^{13}\text{C}$ NMR	~152	C-2	
	~144	C-3	
	~143	C-5, C-6	
	~64	-CH <sub>2</sub> -	

Note: Predicted values are based on typical chemical shifts for similar pyrazine and aromatic alcohol structures. Actual values may vary depending on the solvent and experimental conditions. A reported  $^1\text{H}$  NMR spectrum in DMSO-d<sub>6</sub> showed peaks at  $\delta$  4.65 (s, 2H), 5.57 (br s, 1H), 8.54 (d, 2H), and 8.71 (s, 1H).[\[5\]](#)

### Infrared (IR) Spectroscopy:

The IR spectrum of (pyrazin-2-yl)methanol is expected to show characteristic absorption bands for the O-H, C-H, C=N, and C-O functional groups.

- O-H stretch: A broad band in the region of 3200-3600  $\text{cm}^{-1}$  due to the hydroxyl group.
- Aromatic C-H stretch: Peaks typically appear above 3000  $\text{cm}^{-1}$ .
- Aliphatic C-H stretch: Peaks for the methylene group will be observed in the 2850-2960  $\text{cm}^{-1}$  region.
- C=N and C=C stretching: Aromatic ring stretching vibrations are expected in the 1400-1600  $\text{cm}^{-1}$  region.
- C-O stretch: A strong band in the 1000-1250  $\text{cm}^{-1}$  region corresponding to the primary alcohol C-O bond.

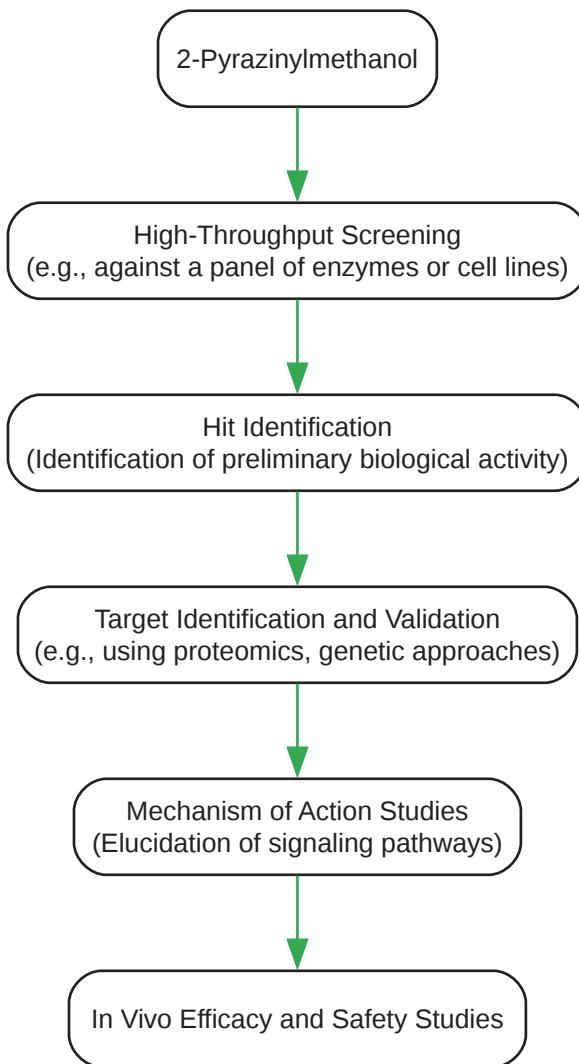
## Biological Activity and Potential Signaling Pathways

While specific, well-defined signaling pathways for (pyrazin-2-yl)methanol are not extensively documented in publicly available literature, the pyrazine scaffold is a common motif in a wide range of biologically active molecules.<sup>[6]</sup> Derivatives of pyrazine have been reported to exhibit various pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.

The biological activity of pyrazine-containing compounds is often attributed to their ability to act as hydrogen bond acceptors through their nitrogen atoms and to participate in  $\pi$ - $\pi$  stacking interactions with biological targets such as enzymes and receptors.<sup>[7]</sup> For instance, various pyrazine derivatives have been investigated as inhibitors of enzymes like kinases and deubiquitinating enzymes.<sup>[8][9]</sup>

Given the structural features of **2-Pyrazinylmethanol**, including the aromatic pyrazine ring and the hydroxyl group, it has the potential to interact with various biological macromolecules. Further research is required to elucidate its specific molecular targets and mechanisms of action. A potential logical pathway for investigating its biological activity is outlined below.

Diagram 3: Logical Workflow for Investigating Biological Activity

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Caption: A logical workflow for the investigation of the biological activity of **2-Pyrazinylmethanol**.

## Conclusion

**2-Pyrazinylmethanol**, with its simple yet versatile structure, represents an important building block in medicinal and organic chemistry. This guide has provided a detailed overview of its fundamental properties, a reproducible synthesis protocol, and an outline of its spectroscopic characteristics. While its specific biological roles are yet to be fully explored, the prevalence of the pyrazine core in pharmacologically active agents suggests that **2-Pyrazinylmethanol** and

its derivatives hold potential for future drug discovery and development efforts. The provided experimental and logical frameworks aim to support researchers in their further investigation of this intriguing molecule.

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